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Compound of Interest

Compound Name: Celangulatin C

Cat. No.: B12390426 Get Quote

Introduction
Celangulin V is a naturally occurring sesquiterpene pyridine alkaloid that has garnered

significant interest as a novel botanical insecticide. Its complex polyol ester structure presents

both a challenge for synthesis and an opportunity for the development of potent analogs

through targeted chemical modification. Structure-Activity Relationship (SAR) studies are

crucial in identifying the key structural motifs responsible for its biological activity and in

designing simplified, more potent, and synthetically accessible derivatives. This document

provides detailed protocols and application notes for the synthesis of Celangulin-like

derivatives, focusing on the simplification of the core structure for SAR studies, based on

published methodologies.

Note: The user query specified "Celangulatin C." However, extensive literature searches did

not yield specific information on a compound with this name. Based on the available scientific

literature, it is presumed that the user is interested in the Celangulin family of sesquiterpene

pyridine alkaloids, for which SAR studies and synthetic methodologies have been published.

The following protocols are based on the reported synthesis and SAR of Celangulin V

derivatives.

Core Structural Features and SAR Strategy
Sesquiterpene pyridine alkaloids isolated from the Celastraceae family, such as Celangulin V,

are characterized by a highly oxygenated dihydro-β-agarofuran sesquiterpenoid core linked to

a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.[1][2] SAR studies on these
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complex molecules aim to elucidate the contribution of different structural components to their

biological activity. A common strategy involves the simplification of the complex natural product

to identify the minimal pharmacophore responsible for its activity.

For Celangulin V, a key SAR strategy involves the simplification of its complex polyol ester

structure to more synthetically accessible analogs, such as 1-tetralone derivatives.[3] This

approach allows for the systematic evaluation of the impact of various substituents on

insecticidal activity.

Data Presentation: SAR of Celangulin V Analogs
The following table summarizes the stomach toxicity of synthesized 1-tetralone derivatives

against the third-instar larvae of M. separata at 72 hours, as reported in the structural

simplification study of Celangulin V.[3]
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Compound R¹ R² R³ LC₅₀ (mg/L)

Celangulin V - - - 132.8

6.1 H H H >500

6.2 4-F H H 189.6

6.3 4-Cl H H 125.4

6.4 4-Br H H 101.2

6.5 4-CH₃ H H 256.3

6.6 4-OCH₃ H H 312.7

6.7 H 4-F H 98.5

6.8 H 4-Cl H 75.3

6.9 H 4-Br H 65.8

6.10 H 4-CH₃ H 154.2

6.11 H 4-OCH₃ H 201.9

6.12 H H 4-F 45.7

6.13 H H 4-Cl 32.1

6.14 H H 4-Br 28.9

6.15 H H 4-CH₃ 89.3

6.16 H H 4-OCH₃ 1.3

Experimental Protocols
General Synthetic Protocol for 1-Tetralone Derivatives of
Celangulin V
This protocol describes a general method for the synthesis of 1-tetralone derivatives for SAR

studies, adapted from the reported structural simplification of Celangulin V.[3]

Materials:
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Substituted 1-tetralone

Substituted benzaldehyde

Ethanol

Sodium hydroxide

Substituted hydroxylamine hydrochloride

Pyridine

Dichloromethane (DCM)

Silica gel for column chromatography

Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic

stirrers, etc.)

Rotary evaporator

NMR spectrometer and mass spectrometer for characterization

Procedure:

Synthesis of Chalcone Intermediate:

Dissolve substituted 1-tetralone (1.0 eq) and substituted benzaldehyde (1.1 eq) in ethanol.

Add a catalytic amount of aqueous sodium hydroxide solution.

Stir the reaction mixture at room temperature for 4-6 hours.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into ice-cold water.

Collect the precipitate by filtration, wash with water, and dry to yield the chalcone

intermediate.
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Purify the crude product by recrystallization or column chromatography if necessary.

Synthesis of Oxime Ether Derivatives:

Dissolve the chalcone intermediate (1.0 eq) and substituted hydroxylamine hydrochloride

(1.2 eq) in a mixture of ethanol and pyridine.

Reflux the reaction mixture for 6-8 hours.

Monitor the reaction by TLC.

After completion, cool the reaction mixture to room temperature and remove the solvent

under reduced pressure.

Dissolve the residue in DCM and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using a suitable eluent

system (e.g., petroleum ether/ethyl acetate).

Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol for Insecticidal Bioassay (Stomach Toxicity)
This protocol outlines a method for evaluating the stomach toxicity of synthesized compounds

against lepidopteran larvae, such as Mythimna separata.[3]

Materials:

Synthesized compounds

Third-instar larvae of M. separata

Fresh cabbage leaves

Acetone
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Triton X-100

Petri dishes

Micropipette

Procedure:

Preparation of Test Solutions:

Prepare a stock solution of each test compound in acetone.

Prepare a series of dilutions of the stock solution with distilled water containing 0.1% (v/v)

Triton X-100 to obtain the desired test concentrations.

Leaf-Dip Bioassay:

Cut fresh cabbage leaves into discs of approximately 5 cm in diameter.

Dip each leaf disc into a test solution for 10-15 seconds.

Allow the leaves to air-dry completely.

Place one treated leaf disc into a Petri dish.

Introduce 10 third-instar larvae of M. separata into each Petri dish.

Use leaf discs dipped in 0.1% Triton X-100 solution as a negative control.

Incubation and Data Collection:

Incubate the Petri dishes at 25 ± 1 °C with a 16:8 h (light:dark) photoperiod.

Record the number of dead larvae at 24, 48, and 72 hours post-treatment.

Consider larvae that are unable to move when prodded with a fine brush as dead.

Perform three replicates for each concentration.
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Data Analysis:

Calculate the corrected mortality for each concentration using Abbott's formula.

Determine the LC₅₀ (median lethal concentration) values and their 95% confidence

intervals using Probit analysis.

Mandatory Visualization
Synthetic Workflow for Celangulin V Analogs
The following diagram illustrates the general two-step synthesis of 1-tetralone-based

Celangulin V analogs.

Step 1: Chalcone Formation

Step 2: Oxime Ether Synthesis

Substituted
1-Tetralone

Chalcone Intermediate
NaOH, EtOH

RT, 4-6h

Substituted
Benzaldehyde

Substituted
Hydroxylamine HCl

Final Oxime Ether
Derivative

Pyridine, EtOH
Reflux, 6-8h

General synthetic workflow for Celangulin V analogs.
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Caption: General synthetic workflow for Celangulin V analogs.

Logical Flow of a Structure-Activity Relationship (SAR)
Study
This diagram outlines the logical progression of an SAR study for the development of novel

insecticides based on a natural product lead.
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Caption: Logical workflow of an SAR study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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